molecular formula C14H23NO4 B585251 1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid CAS No. 1346599-08-3

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid

Cat. No. B585251
CAS RN: 1346599-08-3
M. Wt: 269.341
InChI Key: VEGQCXJWRBSFHD-UHFFFAOYSA-N
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Description

“1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” is a chemical compound with the empirical formula C14H25NO4 . It is a clear and nearly colorless to pale yellow liquid at room temperature . This compound is a type of room-temperature ionic liquid derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .


Synthesis Analysis

The synthesis of “1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” involves the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of “1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” is characterized by the presence of a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl group .


Chemical Reactions Analysis

The “1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” has been used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

The “1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” is a clear and nearly colorless to pale yellow liquid at room temperature . It has an empirical formula of C14H25NO4 and a molecular weight of 271.35 .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Tert-butoxycarbonylation Reagent : The compound serves as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols and aromatic carboxylic acids, functioning effectively under mild conditions without a base (Saito, Ouchi, & Takahata, 2006).

  • Synthesis of Cyclopropane Analogs : It's used in the synthesis of constrained cyclopropane analogs of phenylalanine, demonstrating complete stereoselectivity in the cyclopropanation process (Jiménez, López, Oliveros, & Cativiela, 2001).

  • Stereoselective Synthesis : The compound aids in the stereoselective synthesis of azabicyclohexane-carboxylic acids, crucial for developing unnatural amino acids (Bakonyi et al., 2013).

Structural and Conformational Analysis

  • Crystal and Molecular Structure : X-ray analysis of derivatives of this compound, such as 1-aminocyclopropanecarboxylic acid, reveals insights into their molecular structure, conformation, and intermolecular hydrogen bonding (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

  • Conformational Analysis : Studies using molecular-mechanics methods show various conformations influenced by hydrogen bonding, essential for understanding the chemical behavior of these molecules (Cetina et al., 2003).

Pharmaceutical and Chemical Applications

  • Antibacterial Activities : Derivatives of this compound have been synthesized to screen for antibacterial activities, with some showing significant efficacy against bacterial strains (Song, Ma, & Zhu, 2015).

  • Chemical Synthesis : The compound is utilized in the chemical synthesis of various dipeptide anilides, highlighting its versatility in organic chemistry (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that tert-butoxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The proposed mechanism includes the following steps: attack of the 2-position of imidazolium ionic liquid by CTPA to give phosphonium intermediate, formation of acyloxyphosphonium from the protected amino acid anion and generation of hydrosulphide . This process enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis. The Boc group is one of the more widely used amine protecting groups in peptide synthesis . The use of Boc-protected amino acids in peptide chemistry allows for efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Result of Action

The result of the compound’s action is the formation of dipeptides in satisfactory yields . This is achieved through the enhancement of amide formation in the Boc-AAILs without the addition of base .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and solvent. The compound has been used in peptide synthesis under room temperature conditions . The Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

properties

IUPAC Name

4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15,11(16)17)10-4-5-10/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGQCXJWRBSFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid

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